4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-phenylethyl)benzamide -

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-phenylethyl)benzamide

Catalog Number: EVT-5088823
CAS Number:
Molecular Formula: C23H18N2O3
Molecular Weight: 370.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CPPHA is a synthetically derived organic compound classified as a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. [, , ] This means that CPPHA enhances the activity of these receptors without directly activating them. This property makes CPPHA a valuable tool in scientific research for investigating the roles of mGluR1 and mGluR5 in various physiological and pathological processes. []

Synthesis Analysis

Although the exact synthesis of CPPHA is not detailed in the provided papers, its structural analog, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N′-[(4-ethoxyphenyl)methylidene]benzohydrazide (6P), was synthesized as a lipophilic derivative of thalidomide. [] This suggests that CPPHA might be synthesized using a similar approach, likely involving reactions with phthalic anhydride or its derivatives. Further investigation into specific synthetic protocols is necessary.

Molecular Structure Analysis

CPPHA consists of a phthalimide moiety linked to a chlorophenyl ring, which is further connected to a hydroxybenzamide group. [, ] The specific spatial arrangement of these groups, particularly the positioning of the chlorine atom and the hydroxyl group, likely contributes to its binding affinity and selectivity for mGluR1 and mGluR5. [] Detailed structural analysis using techniques like X-ray crystallography would provide further insights.

Mechanism of Action

CPPHA acts as a positive allosteric modulator of mGluR1 and mGluR5, binding to a novel allosteric site distinct from the MPEP binding site. [, , ] This binding is believed to induce conformational changes in the receptor, increasing its affinity for agonists like glutamate and DHPG ((R,S)-3,5-dihydroxyphenylglycine). [, , ] This potentiation of mGluR activity leads to enhanced downstream signaling, including calcium mobilization and ERK1/2 (extracellular signal-regulated kinase 1/2) phosphorylation in various cell types, including astrocytes. [, ] Notably, CPPHA exhibits a unique stimulus bias, differentially affecting mGluR5-mediated calcium responses and ERK1/2 phosphorylation in astrocytes, suggesting complex downstream signaling modulation. []

Applications

CPPHA has been primarily utilized as a pharmacological tool in scientific research to investigate the roles of mGluR1 and mGluR5 in various cellular processes and disease models. [, , , ] Some notable applications include:

  • Investigating mGluR5 signaling pathways: CPPHA has been used to study the complex downstream signaling cascades initiated by mGluR5 activation, including calcium mobilization, ERK1/2 phosphorylation, and their differential modulation. [, , ]
  • Studying mGluR5 in synaptic plasticity: CPPHA's unique stimulus bias, not potentiating responses involved in hippocampal synaptic plasticity (LTD/LTP) unlike MPEP site PAMs, makes it valuable for investigating the specific roles of different mGluR5 signaling pathways in learning and memory. []
  • Exploring therapeutic potential of mGluR5 modulation: Although not directly stated for CPPHA, the discovery of mGluR5 PAMs like CPPHA and its analogs has spurred research into their therapeutic potential for treating CNS disorders such as schizophrenia and Alzheimer's disease. []
Future Directions
  • Characterizing the CPPHA binding site: Identifying the precise amino acid residues involved in CPPHA binding to mGluR5 will facilitate the development of more potent and selective modulators. []
  • Investigating stimulus bias: Understanding the molecular mechanisms underlying CPPHA's unique stimulus bias on mGluR5 signaling will be crucial for developing targeted therapies with fewer side effects. []
  • Exploring therapeutic applications: Investigating the therapeutic potential of CPPHA and its analogs in preclinical models of CNS disorders like schizophrenia, Alzheimer's disease, and overactive bladder syndrome, where mGluR5 modulation shows promise, could pave the way for novel treatment strategies. [, ]

(4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[(4-ethoxyphenyl)methylidene]benzohydrazide (6P)

    Compound Description: This compound is a lipophilic derivative of thalidomide designed to enhance its characteristics and efficacy. [] It has demonstrated immunomodulatory and anti-inflammatory effects. [] Studies have investigated its interaction with bovine serum albumin (BSA), revealing that it binds to site II (sub-domain IIIA) of BSA through enthalpy-driven interactions, including van der Waals forces and hydrogen bonding. [] A sensitive and selective UPLC-MS/MS assay has been developed for its determination in rat plasma samples. []

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

    Compound Description: CPPHA acts as a positive allosteric modulator (PAM) of Group 1 metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. [] It potentiates mGluR5 responses through a novel site distinct from the binding site of 2-methyl-6-(phenylethynyl)pyridine (MPEP), a negative allosteric modulator. [] CPPHA's mechanism of action differs from that of another mGluR5 PAM, VU-29, as it binds to a different allosteric site. []

4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

    Compound Description: VU-29 is a potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). [] It enhances mGluR5 responses by binding to the same allosteric site as 2-methyl-6-(phenylethynyl)pyridine (MPEP), a negative allosteric modulator. [] VU-29 exhibits selectivity for mGluR5 over mGluR1. []

(S)-N-[2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast)

    Compound Description: Apremilast is a potent and orally active phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha inhibitor. [] Its discovery resulted from the optimization of 3-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-3-(3,4-dimethoxyphenyl)propionic acid PDE4 inhibitors, leading to the development of sulfone analogues. [] Apremilast is currently in clinical trials for its therapeutic potential. []

Properties

Product Name

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-phenylethyl)benzamide

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(1-phenylethyl)benzamide

Molecular Formula

C23H18N2O3

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C23H18N2O3/c1-15(16-7-3-2-4-8-16)24-21(26)17-11-13-18(14-12-17)25-22(27)19-9-5-6-10-20(19)23(25)28/h2-15H,1H3,(H,24,26)

InChI Key

FIJJMFOSVFXOIP-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.